Diethyl 2-hydroxy-3-methylsuccinate
Overview
Description
Diethyl 2-hydroxy-3-methylsuccinate, also known as Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate, is a chemical compound with the molecular formula C9H16O5 . It has an average mass of 204.220 Da and a monoisotopic mass of 204.099777 Da .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string:InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1
. This indicates the presence of two chiral centers in the molecule . Physical and Chemical Properties Analysis
This compound has a net charge of 0 . Its average mass is 204.22034 and its monoisotopic mass is 204.09977 .Scientific Research Applications
Synthesis Applications
Alkylation of Active Methylene Compounds : Diethyl 2-hydroxy-3-methylsuccinate is used in the alkylation of active methylene compounds using alcohols, diethyl azodicarboxylate, and triphenylphosphine. This process results in the formation of alkylated products such as methylsuccinic acid or benzylsuccinic acid, indicating nearly complete inversion of configuration during alkylation (Kurihara et al., 1981).
Synthesis of Enantiomers : this compound is involved in the enantioselective synthesis of dimethyl 2-methylsuccinate. This compound is a key building block in pharmaceuticals and fine chemicals. Specific enzymes like ene-reductases are used to achieve high yields and enantioselectivity (Jiacheng Li et al., 2022).
Preparation of Complex Organic Compounds : It's used in the preparation of various organic compounds, including intermediates for pharmaceuticals and fine chemicals, showcasing its versatility in synthetic chemistry. The methodology involves different reaction pathways like annulation, epoxide formation, and stereoselective reactions (S. Saitô et al., 2003).
Formation of Amino Acids and Derivatives : this compound plays a role in the synthesis of specific amino acids and their derivatives, important for various biochemical applications (Pan Xian-hua, 2011).
Industrial and Miscellaneous Applications
Production of Perfumery Compounds : It serves as a precursor in the production of perfumery compounds. The synthesis involves multiple steps such as Claisen ester condensation and Michael addition, leading to the creation of unique fragrances (Zhou Yong-chang, 2005).
Corrosion Inhibition : this compound derivatives have been studied for their potential as corrosion inhibitors in industrial settings, highlighting its application in material science and engineering (N. Gupta et al., 2017).
- a59fba69f422ec3277a91/?utm_source=chatgpt).
Properties
IUPAC Name |
diethyl 2-hydroxy-3-methylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUFOXAXGOVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342550 | |
Record name | Diethyl 2-hydroxy-3-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93504-92-8 | |
Record name | Diethyl 2-hydroxy-3-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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